[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 58442-58-3
VCID: VC15921041
InChI: InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

CAS No.: 58442-58-3

Cat. No.: VC15921041

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile - 58442-58-3

Specification

CAS No. 58442-58-3
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile
Standard InChI InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2
Standard InChI Key LXIAHMIGYHDRHV-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a 1-benzyl-4,5,6,7-tetrahydro-1H-indazole moiety, where the indazole ring is partially saturated, reducing aromaticity and enhancing conformational flexibility. The acetonitrile group is attached via an ether linkage at the 3-position of the indazole, introducing polarity and potential hydrogen-bonding capacity. Key physicochemical data are summarized below:

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O
Molecular Weight267.33 g/mol
CAS Registry Number58442-58-3
IUPAC Name2-[(1-Benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile

The tetrahydroindazole core contributes to the compound’s lipophilicity, while the acetonitrile group enhances solubility in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile likely involves multi-step reactions, as inferred from analogous indazole derivatives :

  • Indazole Core Formation:

    • Cyclocondensation of benzaldehyde derivatives with hydrazines under acidic conditions generates the tetrahydroindazole scaffold.

    • For example, reaction conditions using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux have been employed for similar heterocyclic systems .

  • Etherification:

    • Introduction of the acetonitrile group via nucleophilic substitution or Mitsunobu reaction.

    • A plausible pathway involves reacting the indazole-3-ol intermediate with chloroacetonitrile in the presence of a base like potassium carbonate.

Side Reactions and Byproducts

During synthesis, competing reactions may lead to:

  • Deformylation: Cleavage of the acetonitrile group, yielding unsubstituted indazole derivatives.

  • Oxidation: Conversion of dihydroindazole intermediates to fully aromatic indazoles under aerobic conditions .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
3′-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acidBiphenyl-pyrazole hybridCarboxylic acid functionality
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneQuinazolinone-indole hybridLarger aromatic system

While the above compounds share hybrid architectures, [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile distinguishes itself through its nitrile group and partial saturation, which may confer unique pharmacokinetic profiles .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields by mitigating side reactions (e.g., using inert atmospheres to prevent oxidation) .

  • Biological Screening: Prioritizing assays against inflammatory mediators (COX-2, TNF-α) and cancer cell lines (MCF-7, A549).

  • Solubility Enhancement: Exploring salt formation or prodrug strategies to improve aqueous solubility .

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